N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine

Catalog No.
S12527828
CAS No.
M.F
C12H17ClN2
M. Wt
224.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(6-chloropyridin-3-yl)methyl]-N-propylcycloprop...

Product Name

N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

InChI

InChI=1S/C12H17ClN2/c1-2-7-15(11-4-5-11)9-10-3-6-12(13)14-8-10/h3,6,8,11H,2,4-5,7,9H2,1H3

InChI Key

MKORRMKXKWUJRQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1=CN=C(C=C1)Cl)C2CC2

N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine is a chemical compound characterized by its unique structure, which includes a cyclopropanamine moiety and a chloropyridine substituent. Its molecular formula is C10H13ClN2C_{10}H_{13}ClN_2 with a molecular weight of approximately 200.68 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a research chemical in various biological studies.

The reactivity of N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine can be attributed to the presence of both the chloropyridine and the cyclopropanamine functionalities. Typical reactions may include:

  • Alkylation: The amine can undergo alkylation reactions, where it reacts with alkyl halides to form more complex amines.
  • Nucleophilic Substitution: The chloropyridine group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Cyclization: Under certain conditions, the compound may undergo cyclization reactions to form cyclic derivatives.

The synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine generally involves multi-step organic synthesis techniques. A potential synthetic route could include:

  • Formation of the Cyclopropanamine: Starting from suitable precursors such as propylamine and a cyclopropane derivative.
  • Chloropyridine Attachment: Introducing the 6-chloropyridine moiety through nucleophilic substitution or coupling reactions.
  • Purification: The final product can be purified using techniques like recrystallization or chromatography.

This compound has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders or infections.
  • Research: Used as a reference standard in analytical chemistry for studying related compounds or metabolites.
  • Agricultural Chemistry: Potential use in developing pesticides or herbicides due to its structural similarity to other bioactive compounds.

Interaction studies are crucial for understanding the pharmacodynamics of N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine. These studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific biological targets such as receptors or enzymes.
  • Metabolic Stability Assessments: Understanding how the compound is metabolized in biological systems.
  • Toxicological Studies: Assessing the safety profile and potential side effects associated with its use.

Several compounds share structural characteristics with N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesNotable Properties
N-Methyl-N-(6-chloropyridin-3-yl)methylamineContains methyl and chloropyridine groupsKnown metabolite of Acetamiprid
1-(6-Chloropyridin-3-yl)-N-methylmethanamineSimilar amine structureExhibits neuroactive properties
N-(2,6-Dichloro-4-methylpyridin-3-yl)carbonamideContains dichloro substituentsAntimicrobial activity
1-(5-Chloro-pyridin-2-yl)-N-methylmethanamineDifferent position of chlorine on pyridinePotential anticancer activity

The uniqueness of N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine lies in its specific combination of cyclopropane and chloropyridine functionalities, which may confer distinct biological activities compared to its analogs.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

224.1080262 g/mol

Monoisotopic Mass

224.1080262 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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